molecular formula C15H22N4O3S B2498418 {[(furan-2-yl)methyl]({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl}dimethylamine CAS No. 2034634-80-3

{[(furan-2-yl)methyl]({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl}dimethylamine

Cat. No.: B2498418
CAS No.: 2034634-80-3
M. Wt: 338.43
InChI Key: ROGQNJKFFFXRMF-UHFFFAOYSA-N
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Description

{(furan-2-yl)methylsulfamoyl}dimethylamine is a complex organic compound featuring a furan ring, a cyclopenta[c]pyrazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(furan-2-yl)methylsulfamoyl}dimethylamine typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the synthesis of the cyclopenta[c]pyrazole intermediate. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{(furan-2-yl)methylsulfamoyl}dimethylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the sulfamoyl group.

    Substitution: The furan and cyclopenta[c]pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfamoyl group can produce amines.

Scientific Research Applications

{(furan-2-yl)methylsulfamoyl}dimethylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of {(furan-2-yl)methylsulfamoyl}dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {[(furan-2-yl)methyl]sulfamoyl}dimethylamine: Lacks the cyclopenta[c]pyrazole moiety.

    {1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methylsulfamoyl}dimethylamine: Lacks the furan ring.

Properties

IUPAC Name

N-(dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-17(2)23(20,21)19(10-12-6-5-9-22-12)11-14-13-7-4-8-15(13)18(3)16-14/h5-6,9H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGQNJKFFFXRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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